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Executive Summary

Zomiradomide (KT-413) is a first-in-class, orally bioavailable, dual-mechanism targeted protein
degrader developed by Kymera Therapeutics. It is designed to address cancers with activating
mutations in the myeloid differentiation primary response 88 (MYD88) gene, particularly the
activated B-cell (ABC) subtype of diffuse large B-cell ymphoma (DLBCL). Zomiradomide
functions as both a heterobifunctional proteolysis-targeting chimera (PROTAC) and a molecular
glue. This dual activity leads to the simultaneous degradation of Interleukin-1 Receptor-
Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros
(IKZF1) and Aiolos (IKZF3). This coordinated degradation synergistically targets key pro-
survival pathways in B-cell ymphomas, namely the MYD88-NF-kB and the IRF4-Type 1
interferon pathways, to elicit a potent anti-tumor response. Preclinical studies have
demonstrated robust in vitro and in vivo activity, and Zomiradomide is currently being
evaluated in a Phase 1 clinical trial for relapsed/refractory B-cell non-Hodgkin's lymphomas.

Introduction: The Rationale for Targeting IRAK4 and
IMIiD Substrates

A subset of ABC DLBCL is characterized by activating mutations in MYD88, most commonly
the L265P mutation.[1] This mutation leads to the constitutive activation of IRAK4, a critical
kinase and scaffold protein in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R)
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signaling pathways.[2][3] The persistent activation of IRAK4 drives downstream signaling
through the NF-kB pathway, promoting cancer cell proliferation and survival.[4] Due to IRAK4's
dual catalytic and scaffolding functions, complete protein removal is considered a more
effective therapeutic strategy than mere inhibition.[2][5]

Concurrently, the transcription factors Ikaros and Aiolos are crucial for B-cell development and
are often implicated in B-cell malignancies. The degradation of these proteins, a mechanism
employed by IMID drugs like lenalidomide, has shown clinical efficacy in hematological
cancers.[1][6] Zomiradomide was engineered to combine these two therapeutic strategies into
a single molecule, aiming for a synergistic anti-tumor effect.[6]

Mechanism of Action: A Dual-Pronged Attack

Zomiradomide's innovative design allows it to function as both a PROTAC and a molecular
glue.[2][5][7] The molecule comprises a ligand that binds to IRAK4, a linker, and a cereblon
(CRBN) E3 ligase-binding moiety derived from thalidomide.[7][8]

e As a PROTAC: Zomiradomide forms a ternary complex between IRAK4 and the CRBN E3
ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of
IRAK4. This abrogates the downstream NF-kB signaling cascade.[4][7]

e As a Molecular Glue: The thalidomide-like component of Zomiradomide recruits Ikaros and
Aiolos to the CRBN E3 ligase, similarly marking them for degradation.[1][7] The degradation
of these transcription factors upregulates the Type | Interferon (IFN) signaling pathway, which
has anti-proliferative and pro-apoptotic effects.[4][7]

This dual mechanism results in a powerful, synergistic anti-cancer effect by simultaneously
inhibiting a key pro-survival pathway (NF-kB) and activating a tumor-suppressive pathway
(Type I IEN).[4]

Preclinical Data
In Vitro Activity

Zomiradomide has demonstrated potent and selective degradation of its target proteins and
robust anti-proliferative activity in relevant cancer cell lines.
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Parameter Cell Line Value Reference
IRAK4 Degradation

OCI-Ly10 6 NnM [7]
(DC50)
Ikaros Degradation

OCl-Ly10 1nM [7]
(DC50)
Aiolos Degradation

OCl-Ly10 2.0 nM [9]
(DC50)

o OCl-Ly10 (MYD88

Cell Viability (IC50) 11 nM [10]

L265P)

In Vivo Efficacy

In preclinical xenograft models of MYD88-mutant DLBCL, Zomiradomide has shown

significant anti-tumor activity.

Model Dosing Regimen Outcome Reference
3-30 mg/kg, p.o., once .
OCI-Ly10 Xenograft ) Inhibited tumor growth  [7][10]
daily for 3 days
9 mg/kg, i.v., on days
Strong tumor
OCI-Ly10 Xenograft 1land 2, every 3 [11]

weeks

regressions

Experimental Protocols
Protein Degradation Assays (Western Blot)

o Cell Culture: OCI-Ly10 cells are cultured in appropriate media and seeded in 6-well plates.

o Compound Treatment: Cells are treated with varying concentrations of Zomiradomide or

vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 16, or 24 hours).

o Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer

(e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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e Protein Quantification: The total protein concentration in the lysates is determined using a
BCA assay.

o SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE
and transferred to a PVDF membrane. The membrane is blocked and then incubated with
primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or -
actin).

o Detection: The membrane is washed and incubated with a corresponding HRP-conjugated
secondary antibody. The protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

» Quantification: Band intensities are quantified using densitometry software. The level of the
target protein is normalized to the loading control. The DC50 (concentration at which 50%
degradation is achieved) is calculated from the dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

o Cell Seeding: OCI-Ly10 cells are seeded in 96-well plates at a predetermined density.

o Compound Treatment: Cells are treated with a serial dilution of Zomiradomide or vehicle
control.

 Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard
cell culture conditions.

o ATP Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the
plate is incubated to stabilize the luminescent signal.

e Luminescence Reading: The luminescence, which is proportional to the amount of ATP and
thus the number of viable cells, is measured using a luminometer.

» Data Analysis: The IC50 (concentration at which 50% of cell growth is inhibited) is calculated
by fitting the data to a dose-response curve.

OCI-Ly10 Xenograft Mouse Model

e Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are used.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12407990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Tumor Implantation: OCI-Ly10 cells are suspended in a suitable medium (e.g., Matrigel) and
subcutaneously injected into the flank of each mouse.

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements
(Volume = (length x width”"2)/2).

Randomization and Dosing: When tumors reach a specified size, the mice are randomized
into treatment and control groups. Zomiradomide is administered via the specified route
(e.g., oral gavage or intravenous injection) and schedule. The vehicle control is administered
to the control group.

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.
The primary endpoint is typically tumor growth inhibition or regression.

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be
collected for analysis of target protein degradation by Western blot or immunohistochemistry.

Signaling Pathways and Experimental Workflows
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Zomiradomide's Dual Mechanism of Action
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Preclinical Evaluation Workflow for Zomiradomide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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